1,3-二叔丁基苯

概述

描述

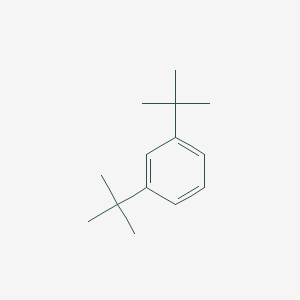

1,3-Di-tert-butylbenzene is an organic compound classified as an aromatic hydrocarbon. Its structure consists of a benzene ring substituted with two tert-butyl groups at the 1 and 3 positions. This compound is a colorless to light yellow liquid that is insoluble in water but soluble in organic solvents such as ether and benzene .

科学研究应用

1,3-Di-tert-butylbenzene has several applications in scientific research:

作用机制

Target of Action

1,3-Di-tert-butylbenzene is an organic compound classified as an aromatic hydrocarbon . Its structure consists of a benzene ring substituted with two tert-butyl groups .

Mode of Action

It’s known that 1,3-di-tert-butylbenzene exhibits chemical stability and is often used as a non-polar organic solvent in chemical reactions . It’s also used as an internal standard reference for determining the yield of chemical reactions .

Biochemical Pathways

It’s known that when heated with aqueous potassium permanganate (kmno4) under acidic conditions, alkylbenzenes are oxidized to benzoic acids, as long as the alkyl group contains at least one hydrogen at the benzylic position .

Pharmacokinetics

It’s known that the compound is a colorless liquid, nearly insoluble in water but miscible with organic solvents . These properties may influence its bioavailability.

Result of Action

It’s known that the compound exhibits chemical stability and is often used as a non-polar organic solvent in chemical reactions . Its chemical inertness allows it to be used as an internal standard reference for determining the yield of chemical reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,3-Di-tert-butylbenzene. For instance, the compound is flammable, and its vapors can form explosive concentrations . Therefore, it should be kept away from heat, sparks, open flames, and hot surfaces . It’s also recommended to store the compound in a well-ventilated place .

准备方法

1,3-Di-tert-butylbenzene can be synthesized through several methods:

Grignard Reaction: This method involves the reaction of benzene with tert-butyl bromide in the presence of sodium hydride. The chemical equation for this reaction is[ 2 , \text{C}_4\text{H}_9\text{Br} + \text{C}_6\text{H}_6 \rightarrow \text{C}_6\text{H}_2(\text{CH}_3)_2(\text{CMe}_2)_2 + 2 , \text{HBr} ]

Industrial Production: Industrially, 1,3-Di-tert-butylbenzene can be produced by the alkylation of benzene with isobutene or tert-butyl chloride in the presence of anhydrous aluminum chloride.

化学反应分析

1,3-Di-tert-butylbenzene undergoes various chemical reactions, including:

Oxidation: Under specific conditions, such as the presence of strong oxidizing agents, it can be oxidized to form corresponding benzoic acids.

Substitution Reactions: It can undergo electrophilic aromatic substitution reactions, where the tert-butyl groups direct incoming substituents to the ortho and para positions relative to the tert-butyl groups.

Reduction: This compound can be reduced under certain conditions to form corresponding hydrocarbons.

相似化合物的比较

1,3-Di-tert-butylbenzene can be compared with other similar compounds such as:

tert-Butylbenzene: This compound has only one tert-butyl group attached to the benzene ring, making it less sterically hindered and more reactive in certain reactions.

1,4-Di-tert-butylbenzene: This compound has two tert-butyl groups at the 1 and 4 positions, which affects its reactivity and physical properties differently compared to 1,3-Di-tert-butylbenzene.

1,3-Bis(1,1-dimethylethyl)benzene: This is another name for 1,3-Di-tert-butylbenzene, highlighting its structural similarity.

1,3-Di-tert-butylbenzene is unique due to the specific positioning of its tert-butyl groups, which influences its chemical reactivity and physical properties in distinct ways.

属性

IUPAC Name |

1,3-ditert-butylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22/c1-13(2,3)11-8-7-9-12(10-11)14(4,5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNDSSCEZZFNGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80143904 | |

| Record name | Benzene, 1,3-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1014-60-4 | |

| Record name | Benzene, 1,3-bis(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001014604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Di-tert-butylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

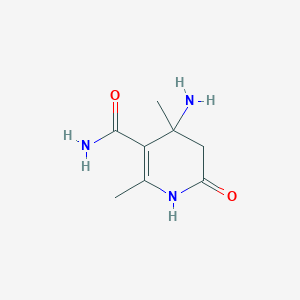

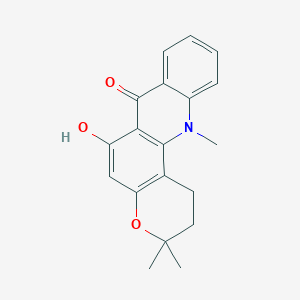

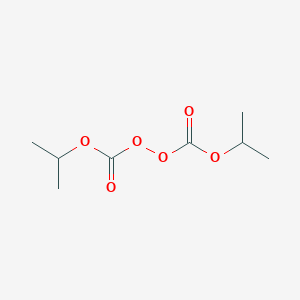

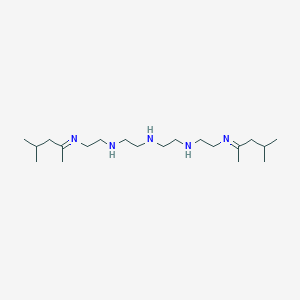

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,3-Di-tert-butylbenzene?

A1: 1,3-Di-tert-butylbenzene has the molecular formula C14H22 and a molecular weight of 190.32 g/mol.

Q2: Which spectroscopic techniques are useful for characterizing 1,3-Di-tert-butylbenzene?

A2: Gas chromatography-mass spectrometry (GC-MS) is frequently employed to identify and quantify 1,3-Di-tert-butylbenzene in various matrices [, , , , , , , ]. Nuclear Overhauser effects (NOEs), obtained through nuclear magnetic resonance (NMR) spectroscopy, have been used to study the interactions of 1,3-Di-tert-butylbenzene with different solvents [, ]. Electron paramagnetic resonance (EPR) spectroscopy has been employed to study the behavior of radicals derived from 1,3-Di-tert-butylbenzene [].

Q3: How does gamma-irradiation affect materials containing 1,3-Di-tert-butylbenzene?

A3: Studies on polypropylene copolymers for medical applications revealed that gamma-irradiation sterilization (48–52 kGy) can lead to the formation of 1,3-Di-tert-butylbenzene as a radiolysis product from certain additives like Irgafos 168 []. This highlights the importance of considering potential degradation products when using 1,3-Di-tert-butylbenzene in materials subjected to irradiation.

Q4: Can 1,3-Di-tert-butylbenzene migrate from packaging materials into products?

A4: Research using microwave-assisted extraction (MAE) coupled with GC-MS showed that 1,3-Di-tert-butylbenzene can migrate from high-density polyethylene spray bottles into a pharmaceutical formulation containing the antimicrobial peptide PL-5 []. This finding underscores the need to assess the compatibility of 1,3-Di-tert-butylbenzene-containing materials with packaged products, especially in sensitive applications like pharmaceuticals.

Q5: What is the role of 1,3-Di-tert-butylbenzene in studying fruit ripening?

A5: Research suggests that rhizobacteria, specifically strains GSE09 and ISE13, produce 1,3-Di-tert-butylbenzene as a volatile compound []. This compound, along with other volatiles like 2,4-di-tert-butylphenol, has been implicated in stimulating the ripening of pepper fruit. This finding highlights a potential role for 1,3-Di-tert-butylbenzene in agricultural applications.

Q6: Can 1,3-Di-tert-butylbenzene serve as a marker for disease?

A6: A study investigating volatile organic compounds (VOCs) exhaled by cell lines derived from hematological malignancies found that 1,3-Di-tert-butylbenzene was present at a higher concentration in the headspace of the non-Hodgkin's lymphoma cell line JEKO compared to control cells []. This difference in VOC profiles suggests that 1,3-Di-tert-butylbenzene and other specific compounds could potentially serve as biomarkers for the diagnosis of hematological malignancies.

Q7: What is a convenient method for preparing 1,3-Di-tert-butylbenzene?

A7: 1,3-Di-tert-butylbenzene (4) can be readily synthesized from 1-bromo-3,5-di-tert-butylbenzene (2), which itself is derived from the easily accessible 1,3,5-tri-tert-butylbenzene (1) [, ]. This synthetic route offers a practical approach to obtaining 1,3-Di-tert-butylbenzene for various research applications.

Q8: Are there simplified methods for synthesizing tert-butylbenzene derivatives like 1,3-Di-tert-butylbenzene?

A8: Yes, research has explored geminal dimethylation reactions of acetylbenzenes as a simplified approach to preparing tert-butylbenzene derivatives, including 1,3-Di-tert-butylbenzene []. These alternative synthetic strategies aim to improve the efficiency and accessibility of these valuable compounds.

Q9: What are the key thermochemical properties of 1,3-Di-tert-butylbenzene and related alkylbenzenes?

A9: Studies have investigated the standard molar enthalpies of formation, vaporization, sublimation, and fusion for a series of branched alkylbenzenes, including 1,3-Di-tert-butylbenzene [, ]. These thermochemical measurements provide valuable insights into the structure-energy relationships of these compounds. They also contribute to improving group-contribution methodologies for predicting the thermodynamic properties of organic molecules.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-acetyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate](/img/structure/B94058.png)

![6-Bromo-8-nitrotetrazolo[1,5-a]pyridine](/img/structure/B94060.png)